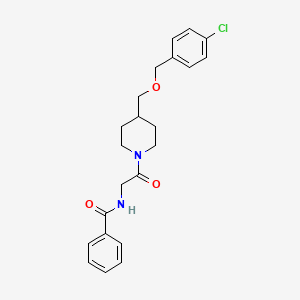
N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, also known by its CAS number 1396878-68-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H27ClN2O6, with a molecular weight of 462.9 g/mol. The structure features a piperidine ring, which is known for its diverse pharmacological properties, and a chlorobenzyl group that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27ClN2O6 |
| Molecular Weight | 462.9 g/mol |
| CAS Number | 1396878-68-4 |
| Solubility | Not available |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound). For instance, research on related piperidine derivatives has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study investigated the effects of a similar piperidine derivative on human cancer cell lines, reporting an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
Antimicrobial Properties
Compounds containing piperidine moieties have also demonstrated antimicrobial activity. The presence of the chlorobenzyl group may contribute to enhanced interactions with bacterial cell membranes.
Research Findings : In vitro studies have shown that derivatives with similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound is also being evaluated for its ability to inhibit key enzymes involved in various physiological processes. Enzyme inhibition studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate inhibition |
| Urease | Significant inhibition |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell membrane integrity.
- Enzyme Interaction : It inhibits specific enzymes crucial for metabolic processes.
Propiedades
IUPAC Name |
N-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-20-8-6-17(7-9-20)15-28-16-18-10-12-25(13-11-18)21(26)14-24-22(27)19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEORJWYVMPCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














